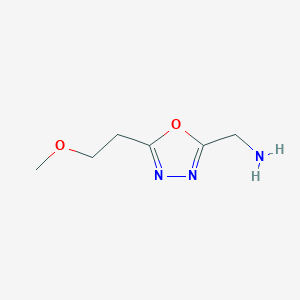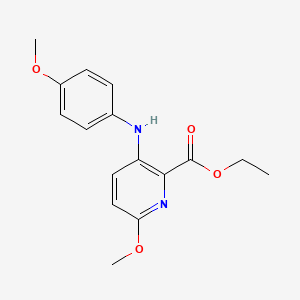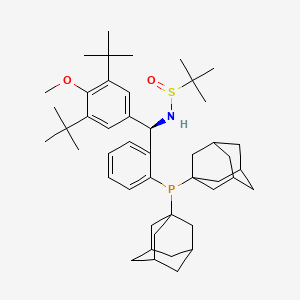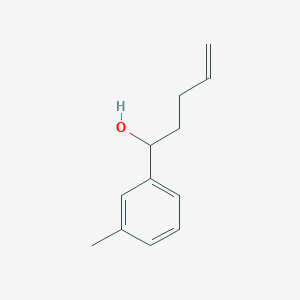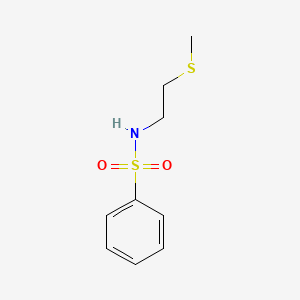![molecular formula C46H34I4O6 B13648060 (1R,1''R)-2',2'''-[1,2-Ethanediylbis(oxy-2,1-ethanediyloxy)]bis[3,3'-diiodo[1,1'-binaphthalen]-2-ol]](/img/structure/B13648060.png)
(1R,1''R)-2',2'''-[1,2-Ethanediylbis(oxy-2,1-ethanediyloxy)]bis[3,3'-diiodo[1,1'-binaphthalen]-2-ol]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,1’‘R)-2’,2’‘’-[1,2-Ethanediylbis(oxy-2,1-ethanediyloxy)]bis[3,3’-diiodo[1,1’-binaphthalen]-2-ol] is a complex organic compound characterized by its unique structure, which includes multiple ether linkages and iodine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,1’‘R)-2’,2’‘’-[1,2-Ethanediylbis(oxy-2,1-ethanediyloxy)]bis[3,3’-diiodo[1,1’-binaphthalen]-2-ol] typically involves multiple steps. One common method starts with the reaction of 1,1’-binaphthalene-2,2’-diol with ethylene glycol in the presence of a suitable catalyst to form the bis(ether) intermediate. This intermediate is then iodinated using iodine and a suitable oxidizing agent to introduce the iodine atoms at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure efficient mixing and reaction control, as well as the use of high-purity reagents to minimize impurities in the final product .
Chemical Reactions Analysis
Types of Reactions
(1R,1’‘R)-2’,2’‘’-[1,2-Ethanediylbis(oxy-2,1-ethanediyloxy)]bis[3,3’-diiodo[1,1’-binaphthalen]-2-ol] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove iodine atoms or to convert the compound into a different oxidation state.
Substitution: Halogen atoms, such as iodine, can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium azide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce deiodinated derivatives .
Scientific Research Applications
Chemistry
In chemistry, (1R,1’‘R)-2’,2’‘’-[1,2-Ethanediylbis(oxy-2,1-ethanediyloxy)]bis[3,3’-diiodo[1,1’-binaphthalen]-2-ol] is used as a building block for the synthesis of more complex molecules.
Biology
In biology, this compound can be used as a probe to study the interactions between proteins and small molecules. Its iodine atoms make it suitable for use in X-ray crystallography, where it can help determine the structure of protein-ligand complexes .
Medicine
In medicine, derivatives of this compound may have potential as therapeutic agents. For example, compounds with similar structures have been investigated for their anticancer and antimicrobial properties .
Industry
In industry, (1R,1’‘R)-2’,2’‘’-[1,2-Ethanediylbis(oxy-2,1-ethanediyloxy)]bis[3,3’-diiodo[1,1’-binaphthalen]-2-ol] can be used in the production of advanced materials, such as polymers and coatings, due to its ability to form stable, high-performance materials .
Mechanism of Action
The mechanism of action of (1R,1’‘R)-2’,2’‘’-[1,2-Ethanediylbis(oxy-2,1-ethanediyloxy)]bis[3,3’-diiodo[1,1’-binaphthalen]-2-ol] involves its interaction with specific molecular targets. For example, in biological systems, it may bind to proteins or nucleic acids, altering their function and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules .
Comparison with Similar Compounds
Similar Compounds
Ethane, 1,2-diphenoxy-: Similar in structure but lacks iodine atoms, making it less suitable for certain applications[][5].
Ethylene glycol diphenyl ether: Another similar compound with different functional groups, leading to different chemical properties[][5].
Uniqueness
The presence of iodine atoms in (1R,1’‘R)-2’,2’‘’-[1,2-Ethanediylbis(oxy-2,1-ethanediyloxy)]bis[3,3’-diiodo[1,1’-binaphthalen]-2-ol] makes it unique compared to these similar compounds. This feature enhances its utility in applications requiring heavy atoms, such as X-ray crystallography and certain types of catalysis[5][5].
Properties
Molecular Formula |
C46H34I4O6 |
|---|---|
Molecular Weight |
1190.4 g/mol |
IUPAC Name |
1-[2-[2-[2-[2-[1-(2-hydroxy-3-iodonaphthalen-1-yl)-3-iodonaphthalen-2-yl]oxyethoxy]ethoxy]ethoxy]-3-iodonaphthalen-1-yl]-3-iodonaphthalen-2-ol |
InChI |
InChI=1S/C46H34I4O6/c47-35-23-27-9-1-5-13-31(27)39(43(35)51)41-33-15-7-3-11-29(33)25-37(49)45(41)55-21-19-53-17-18-54-20-22-56-46-38(50)26-30-12-4-8-16-34(30)42(46)40-32-14-6-2-10-28(32)24-36(48)44(40)52/h1-16,23-26,51-52H,17-22H2 |
InChI Key |
CDAQRDMHDZLSLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=C2C3=C(C(=CC4=CC=CC=C43)I)OCCOCCOCCOC5=C(C6=CC=CC=C6C=C5I)C7=C(C(=CC8=CC=CC=C87)I)O)O)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


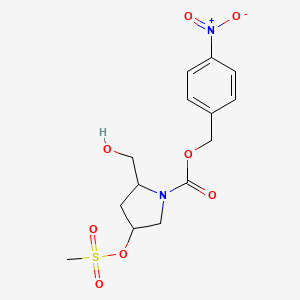

![Tert-butyl4-amino-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B13647987.png)
![3-(4-Bromophenyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B13647994.png)
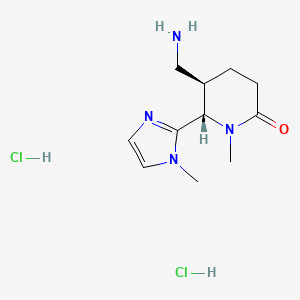
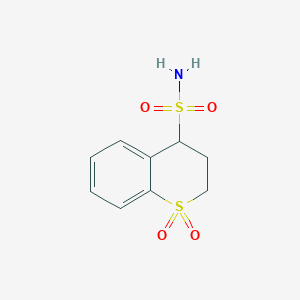
![1-[5-(Trifluoromethyl)furan-2-yl]ethanone](/img/structure/B13648014.png)
![8-hydroxy-1-methyl-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-17-one](/img/structure/B13648025.png)
